molecular formula C15H17NO B8395731 4-(2-Cyclohexyl-2-oxo-ethyl)-benzonitrile

4-(2-Cyclohexyl-2-oxo-ethyl)-benzonitrile

Cat. No.: B8395731
M. Wt: 227.30 g/mol
InChI Key: SBOOZUCCVJRDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Cyclohexyl-2-oxo-ethyl)-benzonitrile is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

4-(2-cyclohexyl-2-oxoethyl)benzonitrile

InChI

InChI=1S/C15H17NO/c16-11-13-8-6-12(7-9-13)10-15(17)14-4-2-1-3-5-14/h6-9,14H,1-5,10H2

InChI Key

SBOOZUCCVJRDHW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)CC2=CC=C(C=C2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 4-iodobenzonitrile (1.0 g, 4.37 mmol) and 1-cyclohexyl-ethanone (717 mg, 5.68 mmol) to a suspension of tris(dibenzylideneacetone)dipalladium(0) (60 mg, 0.065 mmol), BINAP (98 mg, 0.157 mmol) and sodium tert-butoxide (546 mg, 5.68 mmol) in anhydrous THF (26 mL). Heat the mixture at 70° C. under nitrogen atmosphere. After 6 h, add tris(dibenzylideneacetone)dipalladium(0) (60 mg, 0.065 mmol), BINAP (98 mg, 0.157 mmol), sodium tert-butoxide (294 mg, 3.06 mmol) and 1-cyclohexyl-ethanone (386 mg, 3.06 mmol) and allow to stir the mixture at 70° C. under nitrogen overnight. Add water and extract twice with EtOAc. Dry the combined organic extracts over MgSO4, filter and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc (92:8) to obtain the desired intermediate as a yellow oil (902 mg, 91%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
717 mg
Type
reactant
Reaction Step One
Quantity
546 mg
Type
reactant
Reaction Step Two
Name
Quantity
26 mL
Type
solvent
Reaction Step Two
Quantity
60 mg
Type
catalyst
Reaction Step Two
Name
Quantity
98 mg
Type
catalyst
Reaction Step Two
Quantity
294 mg
Type
reactant
Reaction Step Three
Quantity
386 mg
Type
reactant
Reaction Step Three
Quantity
60 mg
Type
catalyst
Reaction Step Three
Name
Quantity
98 mg
Type
catalyst
Reaction Step Three

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